4-(Hydrazinylmethyl)pyridazine
Overview
Description
4-(Hydrazinylmethyl)pyridazine is a compound with the molecular formula C5H8N4. It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is pyridazin-4-ylmethylhydrazine .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A strategy was developed to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2
. The Canonical SMILES is C1=CN=NC=C1CNN
. The compound has a topological polar surface area of 63.8 Ų and contains 9 heavy atoms . Chemical Reactions Analysis
Pyridazine derivatives, including this compound, have been found to exhibit a wide range of chemical reactions . The reactions of the diazine ring and reactions of various substituents attached to the ring are considered .Physical And Chemical Properties Analysis
This compound has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 124.074896272 g/mol . The compound has a complexity of 75.4 .Scientific Research Applications
Pharmacological Potential
The synthesis and evaluation of pyridazine derivatives have been explored for their analgesic and anti-inflammatory activities. For instance, novel pyridazine derivatives were synthesized, and their molecular, pharmacokinetic, and toxicity properties were assessed, revealing significant analgesic and anti-inflammatory effects in experimental models. This research underscores the potential of pyridazine derivatives as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017). Additionally, pyridazinones, recognized for their diverse biological activities, have been synthesized and shown to exhibit anticancer, antiangiogenic, and antioxidant properties, highlighting the versatility of pyridazine scaffolds in medicinal chemistry (Kamble et al., 2015).
Herbicidal Activities
Research has also delved into the herbicidal properties of pyridazine derivatives. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated, demonstrating significant herbicidal activities comparable to commercial herbicides (Xu et al., 2008). This suggests the potential of pyridazine compounds in agricultural applications, offering new avenues for weed control.
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic systems utilizing pyridazine derivatives has been investigated to explore their biological activity efficiency. This includes the creation of compounds with enhanced antimicrobial activities through the incorporation of silver nanoparticles, indicating a promising approach for developing new antimicrobial agents (Kandile et al., 2010). Furthermore, the structural versatility of pyridazine compounds allows for easy functionalization, making them attractive for the design and development of novel drugs and organic intermediates (Asif, 2012).
Mechanism of Action
Target of Action
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It’s important to note that the specific targets can vary depending on the structural changes and substitutions on the pyridazinone moiety .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, resulting in a broad spectrum of pharmacological effects . The interaction with these targets and the resulting changes can depend on the specific structural modifications of the pyridazinone derivative .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities . The affected pathways and their downstream effects can vary depending on the specific structural modifications of the pyridazinone derivative .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . The impact on bioavailability can depend on the specific structural modifications of the pyridazinone derivative .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities . The specific effects can vary depending on the specific structural modifications of the pyridazinone derivative .
Action Environment
The action of pyridazinone derivatives can be influenced by various factors, including the specific structural modifications of the pyridazinone derivative .
properties
IUPAC Name |
pyridazin-4-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFIYFYEMAAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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